2-Fluoro-1-iodo-4-(methoxymethoxy)benzene
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Overview
Description
2-Fluoro-1-iodo-4-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H8FIO2 It is a derivative of benzene, where the benzene ring is substituted with fluorine, iodine, and a methoxymethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-iodo-4-(methoxymethoxy)benzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2-fluoro-4-(methoxymethoxy)benzene using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-iodo-4-(methoxymethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Cross-Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura reaction, the product would be a biaryl compound formed by coupling the benzene ring with another aromatic ring.
Scientific Research Applications
2-Fluoro-1-iodo-4-(methoxymethoxy)benzene has several applications in scientific research:
Biology and Medicine:
Mechanism of Action
The mechanism of action of 2-Fluoro-1-iodo-4-(methoxymethoxy)benzene in chemical reactions typically involves the activation of the benzene ring through the electron-withdrawing effects of the fluorine and iodine substituents. This activation facilitates various substitution and coupling reactions. The methoxymethoxy group can also participate in reactions by providing a site for nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
1-Fluoro-2-iodo-3-(methoxymethoxy)-4-methylbenzene: Similar structure with an additional methyl group.
4-Fluoro-1-iodo-2-methoxybenzene: Similar structure with a methoxy group instead of a methoxymethoxy group.
4-Fluoroiodobenzene: Lacks the methoxymethoxy group, making it less reactive in certain types of reactions.
Uniqueness
2-Fluoro-1-iodo-4-(methoxymethoxy)benzene is unique due to the presence of both fluorine and iodine substituents, which provide distinct electronic and steric properties. The methoxymethoxy group further enhances its reactivity and versatility in synthetic applications.
Properties
Molecular Formula |
C8H8FIO2 |
---|---|
Molecular Weight |
282.05 g/mol |
IUPAC Name |
2-fluoro-1-iodo-4-(methoxymethoxy)benzene |
InChI |
InChI=1S/C8H8FIO2/c1-11-5-12-6-2-3-8(10)7(9)4-6/h2-4H,5H2,1H3 |
InChI Key |
GESIHFXAQNDSFX-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC(=C(C=C1)I)F |
Origin of Product |
United States |
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